

2-Chloro-7-methylquinoxaline CAS number and properties

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Compound of Interest

Compound Name: 2-Chloro-7-methylquinoxaline

Cat. No.: B1349095

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An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline

This technical guide provides a comprehensive overview of **2-Chloro-7-methylquinoxaline**, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

2-Chloro-7-methylquinoxaline is a substituted quinoxaline derivative. Its chemical structure consists of a fused pyrazine and benzene ring system, with a chlorine atom at the 2-position and a methyl group at the 7-position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	90272-84-7[1][2][3]
Molecular Formula	C ₉ H ₇ ClN ₂ [1][2][3]
Molecular Weight	178.62 g/mol [1][3]

| Synonyms | 2-Chlor-7-methyl-chinoxalin, Quinoxaline, 2-chloro-7-methyl-[2][3] |

Table 2: Physicochemical Properties

Property	Value
Boiling Point	272.5 °C at 760 mmHg[2]
Density	1.292 g/cm ³ [2]
Flash Point	144.8 °C[2]
Refractive Index	1.643[2]

| Storage | 2-8°C, Keep in a dry and cool condition[1][2] |

Synthesis and Reactivity

The synthesis of **2-chloro-7-methylquinoxaline** typically involves the cyclocondensation of a substituted o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by chlorination. While a specific protocol for **2-chloro-7-methylquinoxaline** is not readily available in the provided search results, a general procedure for the synthesis of analogous 2-chloroquinolines can be adapted. For instance, the chlorination of a corresponding quinoxalin-2-one is a common synthetic route.

Quinoxaline derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The chloro-substituent at the 2-position of the quinoxaline ring is a key reactive site, making it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.[4][6]

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.[5] **2-Chloro-7-methylquinoxaline** serves as a crucial building block for the synthesis of biologically active compounds. The reactivity of the chlorine atom allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[5]

Quinoxaline derivatives have been shown to exhibit their therapeutic effects through different mechanisms, including the inhibition of enzymes like topoisomerase II, which are critical for DNA replication in cancer cells.[5]

Experimental Protocols

While specific experimental protocols for **2-Chloro-7-methylquinoxaline** were not found in the search results, the following sections provide representative methodologies for the synthesis and reaction of closely related quinoxaline derivatives.

General Synthesis of 2-Chloroquinolines

A general method for the preparation of 2-chloroquinolines involves the reaction of the corresponding 1-methylquinolin-2(1H)-one with a chlorinating agent.[7]

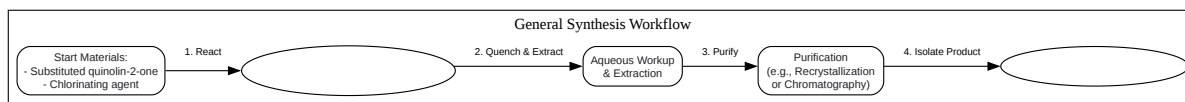
Reaction: 1-Methylquinolin-2(1H)-one → 2-Chloroquinoline

Reagents and Conditions:

- Triphenylphosphine
- Trichloroisocyanuric acid
- Heat at 130-140 °C under an inert atmosphere (e.g., argon)[7]

Procedure:

- A mixture of triphenylphosphine and trichloroisocyanuric acid is heated under an argon atmosphere.
- The corresponding methylquinolin-2(1H)-one is added to the reaction mixture.
- The mixture is heated at 130-140 °C for several hours.
- After the reaction is complete, the mixture is dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and neutralized with a base (e.g., triethylamine).
- The product is purified using silica gel column chromatography.[7]



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Caption: General workflow for the synthesis of 2-chloroquinoxalines.

Nucleophilic Substitution Reaction

The chlorine atom at the 2-position of **2-chloro-7-methylquinoxaline** is susceptible to nucleophilic attack, allowing for the introduction of various substituents. A common reaction is the substitution with amines to form 2-aminoquinoxaline derivatives, which are often biologically active.

Reaction: 2-Chloroquinoxaline + Amine → 2-Aminoquinoxaline derivative

Reagents and Conditions:

- 2-Chloroquinoxaline
- Substituted amine
- Pyridine (as a base and solvent)
- Conventional heating or microwave irradiation[8]

Procedure:

- 2-Chloroquinoxaline and the desired amine are dissolved in pyridine.
- The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure.

- The residue is purified by column chromatography to yield the desired 2-aminoquinoxaline derivative.[\[8\]](#)

Safety Information

2-Chloro-7-methylquinoxaline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

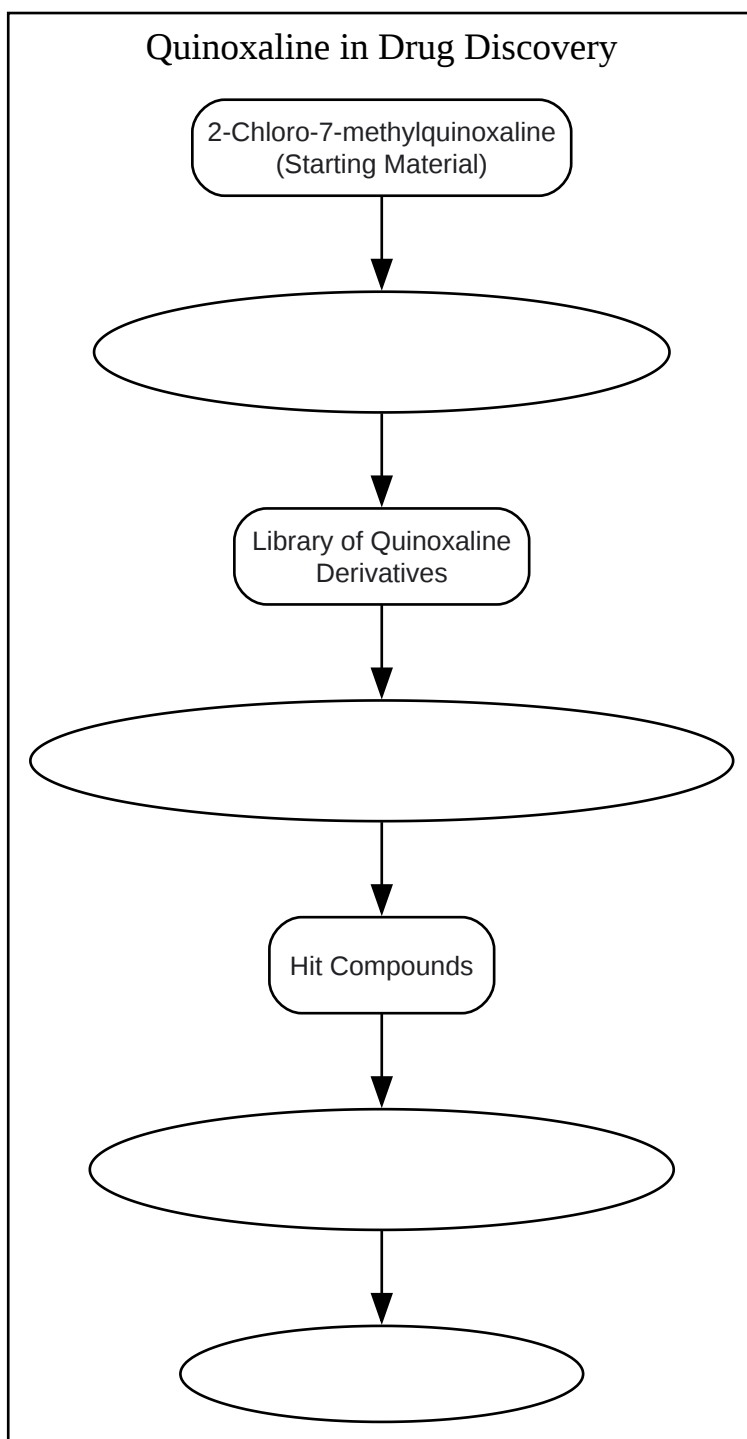
Category	Information
Pictogram	GHS07 (Exclamation Mark) [1]
Signal Word	Warning [1]
Hazard Statements	H302: Harmful if swallowed [1] H315: Causes skin irritation [1] H319: Causes serious eye irritation [1] H335: May cause respiratory irritation [1]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[\[1\]](#) P280: Wear protective gloves/protective clothing/eye protection/face protection[\[9\]](#) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[\[1\]](#) |

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Logical Relationships in Drug Discovery

The development of new drugs based on the quinoxaline scaffold often follows a logical progression from a starting building block to a potential drug candidate.



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Caption: Logical workflow for quinoxaline-based drug discovery.

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